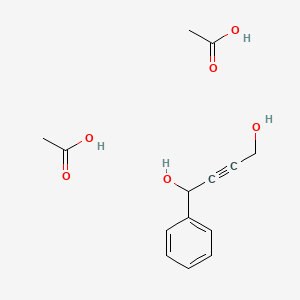
Acetic acid;1-phenylbut-2-yne-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1-phenylbut-2-yne-1,4-diol is an organic compound with the molecular formula C10H10O3. It is a derivative of butyne-1,4-diol, where one of the hydrogen atoms is replaced by a phenyl group and another by an acetic acid group. This compound is of interest due to its unique structure, which combines the properties of an alkyne, a diol, and an aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylbut-2-yne-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with butyne-1,4-diol and phenylacetylene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenylacetylene.
Coupling Reaction: The deprotonated phenylacetylene is then coupled with butyne-1,4-diol in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: Acetic acid;1-phenylbut-2-yne-1,4-diol can undergo oxidation reactions, particularly at the alkyne and diol functional groups.
Reduction: The compound can be reduced to form saturated derivatives, such as phenylbutane-1,4-diol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include saturated alcohols.
Substitution: Products include esters and ethers.
科学研究应用
Acetic acid;1-phenylbut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;1-phenylbut-2-yne-1,4-diol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the diol and phenyl groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Butynediol: A simpler analog without the phenyl and acetic acid groups.
Phenylacetylene: Contains the phenyl and alkyne groups but lacks the diol functionality.
Acetic Acid: Contains the acetic acid group but lacks the alkyne and phenyl groups.
Uniqueness
Acetic acid;1-phenylbut-2-yne-1,4-diol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its stability and potential for π-π interactions, while the alkyne and diol groups provide sites for further chemical modification.
属性
CAS 编号 |
109564-84-3 |
|---|---|
分子式 |
C14H18O6 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
acetic acid;1-phenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C10H10O2.2C2H4O2/c11-8-4-7-10(12)9-5-2-1-3-6-9;2*1-2(3)4/h1-3,5-6,10-12H,8H2;2*1H3,(H,3,4) |
InChI 键 |
BHCVHRKTBPPERE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C#CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


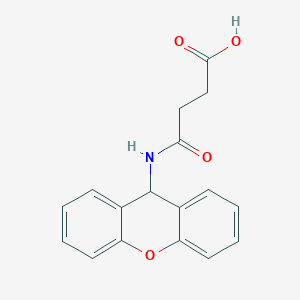
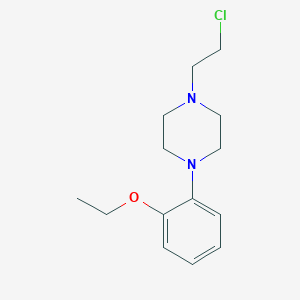
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
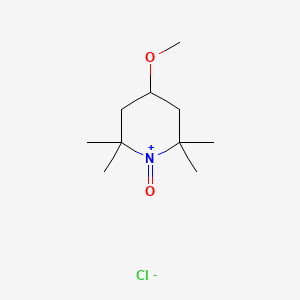
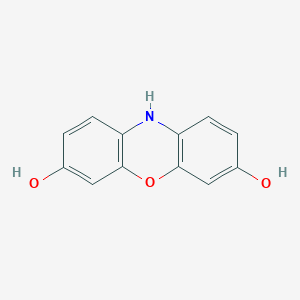

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
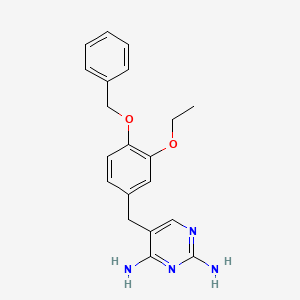
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
